molecular formula C20H24N2O6S B14920358 (2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920358
M. Wt: 420.5 g/mol
InChI Key: ONSKDHJPLRTASV-UHFFFAOYSA-N
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Description

(2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a piperazine ring

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O6S/c1-26-15-7-9-16(10-8-15)29(24,25)22-13-11-21(12-14-22)20(23)19-17(27-2)5-4-6-18(19)28-3/h4-10H,11-14H2,1-3H3

InChI Key

ONSKDHJPLRTASV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of phenol derivatives to form 2,6-dimethoxyphenol and 4-methoxyphenol.

    Sulfonylation: The 4-methoxyphenyl group is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine to form the piperazino derivative.

    Final Coupling: The piperazino derivative is then coupled with the 2,6-dimethoxyphenyl group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its piperazine ring is a common feature in many bioactive molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a potential candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy and sulfonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: Similar in structure but lacks the piperazine ring.

    (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone: Similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of methoxy, sulfonyl, and piperazine groups, which provide a unique set of chemical and biological properties not found in the similar compounds listed above.

Biological Activity

The compound (2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone is a synthetic derivative that incorporates a piperazine moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O3SC_{20}H_{26}N_2O_3S with a molecular weight of approximately 374.5 g/mol. The compound features a piperazine ring substituted with methoxy and sulfonyl groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H26N2O3SC_{20}H_{26}N_2O_3S
Molecular Weight374.5 g/mol
InChIKeyPLWPLBYOBBUKTJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential applications in treating conditions such as cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies have indicated that derivatives containing piperazine and sulfonamide groups can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and signal transduction pathways related to cancer progression .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage. In vitro assays demonstrated that it could scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative stress .

Enzyme Inhibition

One of the notable biological activities includes the inhibition of tyrosinase , an enzyme critical in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and certain types of skin cancers. Compounds structurally related to this compound have shown promising results as tyrosinase inhibitors, making them candidates for further development .

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of piperazine derivatives showed that certain modifications to the structure enhanced their antitumor efficacy. The most active compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic use .

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegeneration. These studies suggested that the compounds could reduce neuronal cell death through mechanisms involving the modulation of inflammatory pathways and oxidative stress reduction .

Study 3: Tyrosinase Inhibition

In a detailed analysis of tyrosinase inhibition, several derivatives were tested against the enzyme sourced from Agaricus bisporus. The findings indicated that structural modifications significantly impacted inhibitory potency, with some compounds achieving over 80% inhibition at low concentrations .

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